![molecular formula C4H9N3O2 B1429642 N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide CAS No. 390817-84-2](/img/structure/B1429642.png)
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Overview
Description
“N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide” is a chemical compound that has been studied for its potential as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase . This compound is part of a group of compounds that were evaluated for their ability to reactivate acetylcholinesterase (AChE) activity at different concentrations .
Molecular Structure Analysis
The molecular formula of “N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide” is C10H21N3O2 . The average mass is 215.293 Da and the monoisotopic mass is 215.163376 Da .Chemical Reactions Analysis
This compound has been evaluated for its ability to reactivate AChE inhibited by paraoxon . Among the tested compounds, a derivative showed the highest reactivation, reaching 67% and 60% AChE reactivation when evaluated against OP-inhibited electric eel AChE at concentrations of 1,000 and 100 mM, respectively .Scientific Research Applications
Pharmaceutical Testing
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide: is utilized in pharmaceutical testing as a high-quality reference standard. This ensures accurate results in the development and quality control of pharmaceutical products .
Bioavailability Enhancement
The compound has been studied for its potential to enhance the bioavailability of flavonoids. Flavonoids are known for their health benefits but suffer from low bioavailability. Modifying flavonoids with acetamide groups, as in the case of this compound, can significantly improve their absorption in the body .
Antioxidant Activity Modulation
Research indicates that the modification of flavonoids into flavonoid acetamide derivatives, which include N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide , can alter their antioxidant activity. This is critical for applications where controlled antioxidant properties are necessary .
ADMET Toxicity Properties
The compound is also important in evaluating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The modification of flavonoids into acetamide derivatives has shown favorable ADMET properties, which are essential for safe biological applications .
Synthesis of Novel Derivatives
It serves as a building block in the synthesis of novel flavonoid acetamide derivatives. These derivatives are synthesized through the sequential modification of flavonoid hydroxyl groups into acetamide moieties, leading to a new class of compounds with varied biological activities .
Computational Studies
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide: is used in computational studies to understand the structure-activity relationship of flavonoid derivatives. This helps in predicting the biological properties and potential applications of these compounds .
Chemical Research and Development
This compound is available for purchase by research institutions and chemical developers, indicating its use in ongoing chemical research and the development of new chemical entities .
Future Directions
The compound “N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide” is seen as a potential reactivator of OP-inhibited AChE and is taken as a lead compound for the development of novel AChE reactivators with enhanced capacity to freely cross the blood-brain barrier . This suggests that future research could focus on further developing and testing this compound for its potential therapeutic applications.
properties
IUPAC Name |
N-[(2E)-2-amino-2-hydroxyiminoethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUVNGMYHLQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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